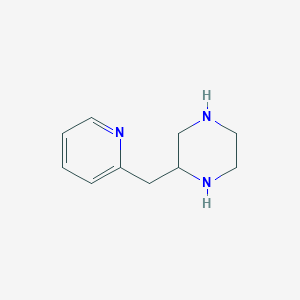

2-Pyridin-2-ylmethyl-piperazine

Beschreibung

Significance of the Piperazine (B1678402) and Pyridine (B92270) Scaffolds in Contemporary Molecular Design

Piperazine as a Privileged Structure in Drug Discovery and Development

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in a vast array of pharmaceuticals. mdpi.combohrium.com Its classification as a "privileged scaffold" stems from its versatile physicochemical properties that can be finely tuned to enhance the therapeutic efficacy of a drug. bohrium.comnih.gov The presence of the two nitrogen atoms imparts a degree of polarity and allows for the formation of hydrogen bonds, which can improve water solubility and bioavailability—critical factors in drug design. nih.govresearchgate.net

The piperazine moiety is a common component in drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants. researchgate.net Its ability to be readily substituted at either nitrogen atom provides a straightforward method for modulating a compound's pharmacological profile. researchgate.net Furthermore, the piperazine ring is often used as a linker to connect different pharmacophores within a single molecule, leading to the development of hybrid drugs with dual activities. tandfonline.com Its structural flexibility and synthetic accessibility have cemented its role as a critical building block in modern medicinal chemistry. nih.govresearchgate.net

Pyridine Moiety in Bioactive Compound Synthesis and Ligand Architecture

The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry and materials science. nih.govnih.gov It is a fundamental component of numerous FDA-approved drugs and natural products, highlighting its profound impact on biological activity. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the molecule's interaction with biological targets. nih.gov

Beyond its role in bioactive compounds, the pyridine moiety is a versatile ligand in coordination chemistry. rsc.org The lone pair of electrons on the nitrogen atom allows for the formation of stable complexes with a wide range of metal ions. This property is exploited in the development of catalysts, molecular sensors, and advanced materials with specific electronic and photophysical properties. The rigid structure of the pyridine ring also provides a well-defined geometry for the construction of complex supramolecular assemblies. rsc.org The combination of the pyridine and piperazine scaffolds in 2-Pyridin-2-ylmethyl-piperazine therefore suggests a molecule with a rich potential for both biological activity and material science applications.

Historical Context and Evolution of Research on this compound and its Analogues

While specific historical accounts detailing the initial synthesis and investigation of this compound are not extensively documented in readily available literature, the evolution of research in this area can be inferred from the broader development of piperazine and pyridine-containing compounds. The journey began with the independent discovery and characterization of the parent heterocycles, piperazine and pyridine.

Early research into piperazine derivatives focused on their anthelmintic properties. Over time, the therapeutic scope of piperazine-containing molecules expanded dramatically, leading to the development of drugs for a wide range of conditions, including psychiatric disorders, allergies, and infectious diseases. researchgate.net Similarly, the study of pyridine and its derivatives has a rich history, evolving from the isolation of nicotine (B1678760) from tobacco to the synthesis of a myriad of pharmaceuticals and functional materials.

The conceptual leap to combine these two powerful scaffolds into hybrid molecules like pyridinylpiperazines marked a significant step forward in medicinal chemistry. Researchers began to explore how the unique electronic and structural features of the pyridine ring could modulate the pharmacological properties of the piperazine core. This led to the synthesis and evaluation of a diverse array of pyridinylpiperazine derivatives. For instance, early work in the 1980s identified certain pyridinylpiperazines as selective α2-adrenoceptor antagonists.

More recent research has seen the development of sophisticated synthetic methodologies, including C-H functionalization, to create more complex and diverse piperazine derivatives. mdpi.com These advanced techniques allow for the precise placement of substituents on the piperazine ring, enabling a more nuanced exploration of structure-activity relationships. While a detailed timeline for this compound itself is not prominent, the broader history of its constituent scaffolds and related analogues points to a continuous evolution towards more targeted and potent therapeutic agents.

Overview of Current Research Trajectories for this compound Derivatives

Current research into derivatives of this compound and related pyridinylpiperazines is multifaceted, spanning several key areas of biomedical and chemical science. A significant thrust of this research is in the field of medicinal chemistry, where these compounds are being investigated for a variety of therapeutic applications.

One prominent area of investigation is their potential as central nervous system (CNS) agents . The ability of the piperazine moiety to cross the blood-brain barrier makes its derivatives attractive candidates for treating neurological and psychiatric disorders. researchgate.net For example, a recent study on a pyrazole-containing piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297), demonstrated its anxiolytic-like and antidepressant-like activities, which are modulated by serotonergic and GABAergic pathways. nih.gov

Another important research direction is the development of enzyme inhibitors . The combination of the piperazine and pyridine scaffolds can lead to molecules that bind effectively to the active sites of various enzymes. For instance, pyridylpiperazine hybrid derivatives have been synthesized and evaluated as potent urease inhibitors, which have potential applications in treating infections caused by urease-producing bacteria like Helicobacter pylori. nih.gov

The field of anticancer research also represents a significant trajectory for pyridinylpiperazine derivatives. The modular nature of these compounds allows for the systematic modification of their structure to optimize their cytotoxic activity against various cancer cell lines. Hybrid molecules incorporating pyridine and piperazine have been designed to target specific pathways involved in cancer progression. nih.gov

Beyond medicinal chemistry, pyridinylmethyl-piperazine derivatives are also being explored in materials science and coordination chemistry . The ability of the pyridine and piperazine nitrogens to coordinate with metal ions makes these compounds valuable ligands for the construction of metal-organic frameworks (MOFs) and other functional materials with potential applications in catalysis and sensing. rsc.org

The following table provides a snapshot of the biological activities of some representative pyridinylpiperazine derivatives, illustrating the diverse therapeutic potential of this class of compounds.

| Compound Class | Target/Application | Key Findings |

| Pyridylpiperazine Hybrids | Urease Inhibition | Certain derivatives show potent inhibition of urease, with IC50 values in the low micromolar range, making them potential leads for anti-ulcer agents. nih.gov |

| Pyrazole-Piperazine Derivatives | CNS Disorders | A specific derivative exhibited anxiolytic and antidepressant-like effects in animal models, mediated by the serotonergic and GABAergic systems. nih.gov |

| Pyridine-Piperazine Hybrids | Anticancer | Some hybrid compounds have demonstrated significant cytotoxic activity against various human cancer cell lines. nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(pyridin-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-4-12-9(3-1)7-10-8-11-5-6-13-10/h1-4,10-11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVDJCJTNXGSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660839 | |

| Record name | 2-[(Pyridin-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494783-29-8 | |

| Record name | 2-[(Pyridin-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Pyridin 2 Ylmethyl Piperazine and Its Advanced Derivatives

General Synthetic Routes to the 2-Pyridin-2-ylmethyl-piperazine Core Structure

The construction of the this compound core can be achieved through several established synthetic strategies, including reductive amination, cyclization reactions, and alkylation using specific reagents.

Reductive Amination Approaches for Piperazine (B1678402) Formation

Reductive amination is a cornerstone in the synthesis of piperazines and their derivatives. thieme-connect.comresearchgate.net This method typically involves the reaction of a dicarbonyl compound or a keto-amine with an amine in the presence of a reducing agent. thieme-connect.com While classic reducing agents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are effective, their use raises environmental and safety concerns due to toxic byproducts. thieme-connect.com

A greener approach utilizes molecular hydrogen (H2) as the reducing agent, often in continuous-flow hydrogenation setups. thieme-connect.com This technique is particularly advantageous for direct reductive aminations, where an aldehyde or ketone reacts with an amine in the presence of a catalyst. thieme-connect.com For instance, the synthesis of a benzylpiperazine has been demonstrated directly from the corresponding benzaldehyde (B42025) and piperazine using a continuous-flow hydrogenation apparatus, offering a protecting-group-free, safer, and more environmentally friendly process. thieme-connect.com

Intramolecular reductive amination is another powerful strategy for constructing the piperazine ring. researchgate.net This approach is particularly useful for creating substituted piperazines and has been applied in the synthesis of complex molecules like iminosugars. researchgate.net

Cyclization and Ring-Forming Reactions of Piperazine Scaffolds

The formation of the piperazine ring through cyclization reactions is a widely employed strategy. nih.govorganic-chemistry.org These methods often start with linear diamine precursors that undergo intramolecular reactions to form the heterocyclic ring. researchgate.net

One notable method involves the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines. nih.gov This approach allows for the synthesis of piperazines with substituents at both carbon and nitrogen atoms. The process begins with the sequential double Michael addition of nitrosoalkenes to primary amines, yielding bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization to form the piperazine ring. nih.gov

Other cyclization strategies include:

Palladium-catalyzed cyclization: This method can be used for the modular synthesis of highly substituted piperazines by coupling a propargyl unit with various diamine components. organic-chemistry.org

Wacker-type aerobic oxidative cyclization: Utilizing a base-free palladium catalyst, this reaction enables the synthesis of six-membered nitrogen heterocycles, including piperazines, from alkenes. organic-chemistry.org

Gold-catalyzed cyclization: The ring-opening of cyclic sulfamidates with propargylic sulfonamides can yield tetrahydropyrazines, which can be subsequently reduced to form piperazine scaffolds. organic-chemistry.org

Photoredox catalysis: Organic photoredox catalysis can facilitate the cyclization of carbonyl and amine condensation partners to produce a broad range of piperazines. organic-chemistry.orgmdpi.com

Application of 2-Picolyl Chloride Hydrochloride in Alkylation Strategies

2-Picolyl chloride hydrochloride, also known as 2-(chloromethyl)pyridine (B1213738) hydrochloride, is a key reagent for introducing the 2-pyridylmethyl group onto a piperazine ring through alkylation. sigmaaldrich.com This reaction is a common method for synthesizing 1-(2-pyridylmethyl)piperazine.

The synthesis typically involves the reaction of piperazine with 2-picolyl chloride hydrochloride. google.com To control the mono/dialkylation ratio, it is common to use an excess of piperazine or to employ a mono-protected piperazine derivative. researchgate.net For example, protecting one of the nitrogen atoms of piperazine with a group like tert-butoxycarbonyl (Boc) allows for the selective alkylation of the unprotected nitrogen. researchgate.net Subsequent deprotection then yields the desired mono-substituted product.

The reaction conditions for this alkylation can vary, often employing a base such as potassium carbonate or an organic base like pyridine (B92270) to neutralize the hydrochloric acid formed during the reaction. google.comchemicalbook.com The choice of solvent is also crucial, with alcohols and aqueous media being common choices. google.com

Asymmetric Synthesis of Chiral this compound Analogues

The development of asymmetric methods to synthesize chiral piperazines is of great importance, as the stereochemistry of a drug molecule can significantly impact its biological activity. rsc.org

Enantioselective Methodologies for Carbon-Substituted Piperazines

Significant efforts have been directed towards the enantioselective synthesis of carbon-substituted piperazines. rsc.orgnih.gov One successful approach is the palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. nih.govnih.gov This method allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.govnih.gov

Another strategy involves the use of chiral auxiliaries. For instance, (R)-(+)-2-methylpiperazine has been synthesized from (R)-(–)-phenylglycinol as a chiral auxiliary. nih.gov Similarly, the synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been achieved through the diastereoselective nucleophilic addition of the Ruppert–Prakash reagent (TMSCF3) to homochiral α-amino sulfinylimines. nih.gov

More recently, iridium-catalyzed reactions have emerged as a powerful tool for the regio- and diastereoselective synthesis of C-substituted piperazines. acs.org These methods often involve the coupling of easily prepared imines and can proceed with high atom economy and stereoselectivity under mild conditions. acs.org

Diastereoselective Alkylation and Reduction Strategies

Diastereoselective methods are crucial for controlling the relative stereochemistry of multiple chiral centers within the piperazine ring. One approach involves the diastereoselective alkylation of chiral piperazine precursors. For example, the regio- and diastereoselective C3-alkylation of an enantiomerically pure 1,4-disubstituted-2-oxopiperazine has been used to generate either (3R)- or (3S)-1,3,4-trisubstituted-2-oxopiperazines with high diastereomeric purity. nih.gov

Diastereoselective reduction is another important technique. A highly diastereoselective intramolecular hydroamination has been utilized as the key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org The required hydroamination substrates were prepared from amino acids via nucleophilic displacement of cyclic sulfamidates. organic-chemistry.org

Furthermore, a one-pot three-component ring-opening cyclization from N-activated aziridines, anilines, and propargyl carbonates has been reported to produce highly substituted piperazines with excellent diastereoselectivity. figshare.com

Advanced Derivatization Techniques for Functionalization of the this compound Moiety

The this compound scaffold serves as a versatile platform for the development of complex molecules with diverse applications. Advanced derivatization techniques are crucial for modifying this core structure to fine-tune its properties. These methods focus on the functionalization of the piperazine ring's nitrogen atoms, allowing for the introduction of a wide array of substituents.

N-Alkylation and N-Arylation Strategies (e.g., Buchwald-Hartwig Coupling, Ullmann-Goldberg Reaction, SNAr)

Functionalization of the secondary amine on the piperazine ring of this compound is a key step in creating diverse derivatives. Both N-alkylation and N-arylation are common strategies to achieve this.

N-Alkylation: This involves the introduction of an alkyl group onto the piperazine nitrogen. Common methods include nucleophilic substitution with alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides. mdpi.com To achieve selective mono-alkylation and avoid the formation of undesired dialkylated products, specific strategies are often employed. These can include using a large excess of the piperazine starting material in a dilute solution and adding the alkylating agent slowly. researchgate.net Another effective method involves the use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, on one of the piperazine nitrogens. This allows for controlled alkylation on the unprotected nitrogen, followed by deprotection to yield the mono-alkylated product. researchgate.net

N-Arylation: The introduction of aryl groups is typically accomplished through metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds between aryl halides (or triflates) and amines. mdpi.comresearchgate.net It is widely used for the synthesis of N-arylpiperazines due to its high efficiency and broad substrate scope. researchgate.netnih.gov The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for optimizing the reaction conditions. nih.govnih.gov For instance, systems using a well-defined N-Heterocyclic Carbene (NHC)/Palladium(II) precatalyst have proven effective for the amination of (hetero)aryl tosylates. nih.gov Nickel-based catalysts, such as a Ni(0) complex with a 2,2′-bipyridine ligand, also offer a selective method for the mono-arylation of piperazine with aryl chlorides. researchgate.net

Ullmann-Goldberg Reaction: This is a copper-catalyzed alternative to the Buchwald-Hartwig reaction for C-N bond formation. mdpi.comwikipedia.org Traditionally, these reactions required stoichiometric amounts of copper and high temperatures. wikipedia.org Modern protocols, however, have improved the methodology by using soluble copper catalysts supported by ligands like diamines or phenanthroline, which allow for milder reaction conditions. wikipedia.orgscispace.com The Goldberg reaction, a variant of the Ullmann condensation, specifically refers to the C-N coupling between an aryl halide and an amine. wikipedia.org Mechanistic studies have shown that catalyst deactivation can be a challenge, influencing the high catalyst loadings often required. rsc.org

Nucleophilic Aromatic Substitution (SNAr): This reaction occurs when a nucleophile, such as the piperazine nitrogen, attacks an electron-deficient aromatic or heteroaromatic ring, displacing a leaving group (typically a halide). mdpi.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., a nitro group) positioned ortho or para to the leaving group. nih.govchemrxiv.org Pyridine rings, being electron-deficient, are susceptible to SNAr reactions. pearson.com The reaction of 2-chloro-3-nitropyridine (B167233) with piperazine, for example, proceeds via an SNAr mechanism where the nitro group activates the 2-position for nucleophilic attack. nih.gov Kinetic studies confirm that the rate-determining step is typically the initial nucleophilic attack. researchgate.net

Table 1: Comparison of N-Arylation Strategies

| Feature | Buchwald-Hartwig Amination | Ullmann-Goldberg Reaction | Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|---|

| Catalyst | Palladium (or Nickel) mdpi.comresearchgate.net | Copper wikipedia.org | Not required (substrate-dependent) |

| Substrates | Aryl halides, triflates, tosylates mdpi.comnih.gov | Aryl halides wikipedia.org | Electron-deficient aryl/heteroaryl halides nih.gov |

| Conditions | Generally milder than traditional Ullmann | Traditionally harsh, modern protocols milder wikipedia.org | Varies; can require elevated temperatures/strong base chemrxiv.org |

| Key Advantage | High functional group tolerance, broad scope researchgate.net | Alternative to palladium-based methods wikipedia.org | Catalyst-free, cost-effective for suitable substrates chemrxiv.org |

| Limitation | Cost and potential toxicity of palladium | High catalyst loading, potential reproducibility issues rsc.org | Requires specific electronic activation of the aryl ring baranlab.org |

Introduction of Diverse Heterocyclic and Aromatic Moieties (e.g., Pyrrolidine (B122466), Indazole, Naphthoquinone)

The functionalization of the this compound core is not limited to simple alkyl or aryl groups. Advanced synthetic methods allow for the incorporation of more complex and functionally diverse heterocyclic and aromatic systems, which can significantly influence the molecule's properties.

Pyrrolidine and other Saturated Heterocycles: The introduction of moieties like pyrrolidine can be achieved through standard N-alkylation techniques, for instance, by reacting this compound with a suitably functionalized pyrrolidine derivative, such as N-(chloroalkyl)pyrrolidine. The synthesis of scaffolds linking a polar aromatic heterocycle to a three-dimensional saturated template like pyrrolidine or piperidine (B6355638) is a common strategy in medicinal chemistry. researchgate.net

Indazole and other Aromatic Heterocycles: Aromatic heterocycles such as indazole or pyrazole (B372694) can be attached to the piperazine nitrogen via N-arylation methods like the Buchwald-Hartwig or Ullmann reactions, using the corresponding halo-heterocycle as the coupling partner. For example, a pyrazolo[4,3-b]pyridine moiety has been successfully synthesized on a 1-(pyridin-2-ylmethyl)piperazine (B1270507) core. researchgate.net

Naphthoquinone: The naphthoquinone scaffold can be introduced through nucleophilic substitution reactions. For instance, 2,3-dichloro-1,4-naphthoquinone can react with piperazine derivatives, where one of the chlorine atoms is displaced by the piperazine nitrogen to form a new C-N bond. researchgate.net The resulting N-substituted naphthoquinone can then undergo further reaction with nucleophiles like thiols. researchgate.net The synthesis of naphtho[2,3-b]furan-4,9-diones often involves the reaction of 2-hydroxynaphthalene-1,4-dione with suitable reagents. beilstein-journals.org

Multi-component Reactions and Convergent Synthesis Approaches

To enhance synthetic efficiency, multi-component reactions (MCRs) and convergent synthesis strategies are increasingly employed.

Multi-component Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a product that contains portions of all the initial reactants. This approach offers significant advantages in terms of atom economy, reduced synthesis time, and the ability to rapidly generate chemical diversity. The split-Ugi reaction is a powerful MCR that has been used to create libraries of 1,4-disubstituted piperazine compounds. nih.gov This strategy allows for the exploration of chemical space around the piperazine core, which is valuable in fields like drug discovery. nih.gov

Convergent Synthesis: In a convergent approach, different fragments of a target molecule are synthesized independently and then joined together in the final stages. This is often more efficient for complex molecules than a linear synthesis where the main backbone is progressively elongated. A stereoselective and scalable synthesis of highly functionalized piperazines has been developed using a [3+3] cycloaddition of azomethine ylides, which represents a convergent and redox-neutral disconnection strategy. nih.gov

Process Chemistry Considerations and Scalability of Synthetic Routes

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of process chemistry and scalability. Key factors include cost-effectiveness, safety, environmental impact, and the robustness of the synthetic route.

For piperazine derivatives, several scalable synthetic methods have been developed. A notable example is a one-step synthesis of polyfunctional piperazines through a [3+3] dimerization reaction enabled by visible-light irradiation and an aluminum organometallic promoter. nih.gov This method is highlighted for its scalability and stereoselectivity, starting from readily available imine precursors. nih.gov

In process chemistry for drug development, the choice of synthetic route is critical. For many piperazine-containing drugs, syntheses are designed around commercially available and often inexpensive piperazine synthons. mdpi.com When scaling up reactions like catalytic reductions, factors such as catalyst activity, potential deactivation (poisoning), and economic feasibility become paramount. google.com For example, in the production of a related piperazine derivative, a partially inactivated palladium catalyst was used for a catalytic reduction, with palladium on carbon being preferred for its reactivity and cost-effectiveness. google.com The optimization of reaction conditions, such as minimizing the formation of byproducts in N-arylation reactions by carefully selecting the catalyst-ligand system, is a crucial aspect of developing a scalable process. mdpi.com

Coordination Chemistry of 2 Pyridin 2 Ylmethyl Piperazine and Its Derivatives

Ligand Design and Metal Ion Complexation Principles

The ability of 2-Pyridin-2-ylmethyl-piperazine and its derivatives to form stable and diverse coordination compounds is rooted in their inherent structural and electronic properties. These ligands are designed to offer multiple binding sites for metal ions, influencing the geometry and dimensionality of the final metal-ligand assembly.

Role as Multidentate Ligands Utilizing Pyridine (B92270) and Amine Donor Moieties

This compound is a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms. These donor sites are the nitrogen atoms of the pyridine ring and the piperazine (B1678402) ring's amine groups. The presence of both aromatic (pyridine) and aliphatic (piperazine) amine functionalities provides a combination of hard and soft donor atoms, allowing for complexation with a wide range of metal ions.

Derivatives such as bis(pyridylmethyl)piperazine (bpmp) and bis(pyridylformyl)piperazine (bpfp) further expand the coordination possibilities. These ligands act as flexible or rigid tethers, linking metal centers to form one-, two-, or three-dimensional networks. researchgate.net The long, flexible arms of these derivatives are instrumental in bridging distant metal ions, a key factor in the construction of extended structures like metal-organic frameworks (MOFs). researchgate.net

Stereochemical Influence of Pyridyl Nitrogen Donor Disposition on Coordination Geometry

The spatial arrangement of the pyridyl nitrogen atoms in derivatives of this compound significantly directs the resulting coordination geometry. For instance, the use of isomeric bis(pyridylmethyl)piperazines, such as 3-bpmp and 4-bpmp, where the pyridyl group is attached at the 3- or 4-position, leads to different structural outcomes.

In one study, the hydrothermal reaction of zinc nitrate (B79036) with pyromellitic acid and 3-bpmp resulted in a three-dimensional coordination polymer with octahedral coordination at the zinc centers. researchgate.net In contrast, the use of 4-bpmp under similar conditions produced a complex with tetrahedral coordination at the zinc ions. researchgate.net This demonstrates that the disposition of the pyridyl nitrogen donor plays a crucial role in determining the final architecture of the metal complex. researchgate.net The piperazine ring itself typically adopts a stable chair conformation, which also influences the orientation of the pyridyl substituents and their approach to the metal center. nih.gov

Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers involving this compound and its derivatives often employs specific techniques to control the growth and dimensionality of the resulting structures. Subsequent characterization is crucial to elucidate their intricate architectures and properties.

Hydrothermal Synthesis of Metal-Organic Frameworks (MOFs) with Bis(pyridylmethyl)piperazine Tethers

Hydrothermal synthesis is a widely used method for the preparation of MOFs. This technique involves reacting the metal salt and the organic ligand in water or another solvent at elevated temperatures and pressures. This method has been successfully employed to generate a variety of MOFs using bis(pyridylmethyl)piperazine ligands as tethers. researchgate.netresearchgate.net

For example, the hydrothermal reaction of cadmium nitrate, homophthalate, and 4-bpmp yielded a 3-fold interpenetrated three-dimensional network. researchgate.net Similarly, reacting zinc nitrate, pyromellitic acid, and isomeric bis(pyridylmethyl)piperazines has produced 3D coordination polymers with complex topologies. researchgate.net The choice of metal ion, the specific isomer of the bis(pyridylmethyl)piperazine ligand, and other reaction parameters such as the presence of auxiliary ligands or the pH of the reaction mixture can all influence the final topology of the MOF. researchgate.net

X-ray Crystallographic Studies for Elucidating Metal-Ligand Architectures

Crystallographic studies have revealed the intricate details of how ligands like bis(pyridylmethyl)piperazine bridge metal centers. For instance, in a zinc-based MOF, the 4-bpmp ligand was found to link [Zn(Hpyro)]n layers in a crisscross fashion, resulting in a self-penetrated topology. researchgate.net In another example, the crystal structure of (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine showed that the piperazine ring adopts a chair conformation with the two equatorial pyridine rings being parallel to each other. nih.gov Such detailed structural information is vital for understanding the structure-property relationships in these materials.

Spectroscopic Characterization of Coordination Compounds (e.g., NMR, FTIR, UV-Vis, Mass Spectrometry)

A suite of spectroscopic techniques is employed to characterize the coordination compounds of this compound and its derivatives, both in the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligands and to study the changes in the chemical environment upon coordination to a metal ion. biointerfaceresearch.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is valuable for identifying the coordination of the ligand to the metal ion. biointerfaceresearch.comniscpr.res.in Shifts in the vibrational frequencies of the pyridine and piperazine ring modes, as well as the C-N stretching vibrations, can indicate complex formation. niscpr.res.in The presence of coordinated water or other solvent molecules can also be detected. biointerfaceresearch.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the metal complex. biointerfaceresearch.comresearchgate.net Changes in the absorption spectra upon complexation, such as shifts in the λmax values, are indicative of metal-ligand interactions. biointerfaceresearch.com Some complexes also exhibit photoluminescence, which can be studied using fluorescence spectroscopy. researchgate.net

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to determine the mass-to-charge ratio of the ligands and their metal complexes, confirming their composition. nih.gov Fragmentation patterns observed in tandem mass spectrometry experiments can provide insights into the structure and stability of the complexes in the gas phase. nih.gov

The combination of these synthetic and characterization techniques provides a comprehensive understanding of the coordination chemistry of this compound and its derivatives, paving the way for the rational design of new functional materials.

Applications in Catalysis and Advanced Material Science

Metal-Catalyzed Oxidation Processes Utilizing Pyridine-Piperazine Ligands

Multidentate ligands that incorporate both pyridine and amine donor groups have garnered significant interest for their applications in metal-catalyzed oxidation reactions. nih.gov Complexes formed between these ligands and transition metals such as manganese, iron, and copper are particularly noteworthy for their role in biologically-inspired oxidation processes. nih.gov The neutral tetradentate nature of many pyridine-piperazine ligands makes them effective in supporting various metal-centered catalytic cycles. nih.gov

For instance, copper complexes involving pyridine-diazacycloalkane ligands have been successfully employed as catalysts for the aziridination of alkenes. nih.gov The specific derivative, (2S,5R)-2,5-dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine, has been synthesized and characterized with the aim of exploring its utility in metal-catalyzed oxidations. nih.gov The coordination of such ligands to a metal center can influence the electronic and steric environment of the metal, thereby tuning its catalytic activity and selectivity in oxidation reactions.

In a broader context, piperazine has been demonstrated as an efficient and cost-effective ligand in palladium-catalyzed homocoupling reactions for the synthesis of bipyridines. nih.gov A combination of Pd(OAc)2 and piperazine in dimethylformamide (DMF) creates a highly effective catalytic system for the homocoupling of azaarenyl halides, yielding bipyridines and their analogs in good to excellent yields. nih.gov This process is operationally simple and showcases the broad applicability of piperazine-containing ligands in catalytic transformations. nih.gov

| Catalytic Process | Metal | Ligand Type | Key Findings | Reference |

|---|---|---|---|---|

| Biologically-Inspired Oxidations | Mn, Fe, Cu | Tetradentate Pyridine-Amine Ligands | Effective in mimicking biological oxidation systems. | nih.gov |

| Aziridination of Alkenes | Cu | Pyridine-Diazacycloalkanes | Catalyzes the formation of aziridines from alkenes. | nih.gov |

| Homocoupling of Azaarenyl Halides | Pd | Piperazine | Efficient synthesis of bipyridines. | nih.gov |

Design of Macrocyclic Metal-Binding Receptors

The structural framework of this compound is a valuable component in the design of macrocyclic ligands capable of selectively binding metal ions. nih.gov These macrocyclic metal-binding receptors have applications in various fields, including the development of MRI contrast agents and catalysis. nih.gov The rigidification of the ligand scaffold upon metal binding is a key feature that can be exploited to achieve desired properties. nih.gov

The synthesis of macrocycles incorporating the pyridine-piperazine unit can lead to complex structures with specific metal-binding cavities. For example, the reaction of 2,6-dichloropyridine (B45657) with N,N'-bis-(2-hydroxyethyl)piperazine yields a multiheteromacrocycle. researchgate.net The resulting macrocycle possesses a defined conformation, with the piperazine subunits adopting a chair conformation. researchgate.net

Furthermore, the introduction of pendant arms, such as the 2-pyridylmethyl group, can significantly influence the properties of the resulting metal complexes. researchgate.net These pendant arms can provide additional coordination sites and stabilize lower oxidation states of the complexed metal ion. researchgate.net The deliberate design of these macrocycles allows for the tuning of their affinity and selectivity for different metal ions. nih.gov

| Macrocycle Type | Key Structural Feature | Application/Property | Reference |

|---|---|---|---|

| Piperazinacyclophanes | Piperazine ring within a larger macrocyclic framework | Complexation of various metals. | nih.gov |

| 30-anePy2N10Pip2 aza-macrocycle | Large aza-macrocycle containing two piperazine and two pyridine units | Demonstrates impact of piperazine ring on metal ion stability constants. | nih.gov |

| Multiheteromacrocycle from 2,6-dichloropyridine | Piperazine subunits in a chair conformation | Forms diprotonated species upon reaction with CoCl2. | researchgate.net |

Role in Supramolecular and Metallo-Supramolecular Chemistry

The ability of this compound and its derivatives to participate in non-covalent interactions, such as hydrogen bonding, makes them valuable building blocks in supramolecular chemistry. rsc.org The protonation of the nitrogen atoms in the piperazine ring by acids leads to the formation of organic salts with extended hydrogen-bonding networks. rsc.org These interactions direct the assembly of molecules into well-defined supramolecular architectures. rsc.org

In the realm of metallo-supramolecular chemistry, the coordination of these ligands to metal centers can generate a wide array of structures with diverse dimensionalities, from discrete mononuclear complexes to polymeric chains. nih.gov For example, the ligand (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine forms various complexes with group 12 metals (Zn, Cd, Hg), where the piperazine nitrogen participates in coordination, leading to structural diversity. nih.gov The resulting geometries can range from distorted tetrahedral and trigonal bipyramidal to octahedral and square-pyramidal. nih.gov

The interplay of coordination bonds and other intermolecular forces, such as hydrogen bonding, can lead to the formation of complex, higher-order structures. Water molecules or other solvents can also play a crucial role in mediating these interactions and influencing the final supramolecular assembly. rsc.org The study of these assemblies provides insights into how molecular structure and intermolecular interactions govern the formation of larger, organized systems. rsc.org

Development of Fluorescent Sensors for Metal Ion Detection (e.g., Hg(II))

Derivatives of this compound are instrumental in the design of fluorescent chemosensors for the detection of metal ions, with a particular emphasis on toxic heavy metals like mercury(II) (Hg²⁺). scilit.comrsc.orgresearchgate.net These sensors typically consist of a fluorophore unit linked to a metal-binding receptor containing the pyridine-piperazine moiety. researchgate.netrsc.org The interaction between the target metal ion and the receptor induces a change in the photophysical properties of the fluorophore, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength. rsc.orgnih.gov

The underlying mechanism for sensing often involves processes like photoinduced electron transfer (PET). researchgate.net In the absence of the metal ion, the lone pair of electrons on the piperazine nitrogen can quench the fluorescence of the attached fluorophore through PET. Upon binding of a metal ion like Hg²⁺, this PET process is inhibited, leading to a "turn-on" fluorescence response. researchgate.net

The selectivity and sensitivity of these sensors are critical. Researchers have developed pyridine-appended π-conjugated ligands that exhibit high selectivity for Hg²⁺ over other potentially interfering metal ions. rsc.orgresearchgate.net The binding of Hg²⁺ to the pyridine nitrogen can cause a significant red-shift in the fluorescence spectrum. rsc.org The detection limits of these sensors can be very low, reaching the nanomolar range, making them suitable for environmental and biological applications. researchgate.netrsc.org Furthermore, some of these sensors have been successfully used for the bioimaging of Hg²⁺ in living cells. rsc.orgrsc.org

| Sensor Type | Sensing Mechanism | Key Performance Metric | Reference |

|---|---|---|---|

| Pyridine-attached phenanthridine (B189435) probe | Photo-induced electron transfer (PET) inhibition | Detection limit of 49.87 nM; Binding constant (Ka) of 2.6198 × 10⁸ M⁻¹ | researchgate.netrsc.org |

| Pyridine-appended π-conjugated ligand (bpeb) | Interaction of pyridine nitrogen with Hg²⁺ causing a red-shift | Large Stokes shift of up to 65 nm; Applicable for cellular imaging | rsc.orgresearchgate.net |

| Tetrahydrodibenzo phenanthridine derivatives | 1:1 complex formation with Hg²⁺ | Detection limits as low as 0.041 nM | researchgate.net |

Biological Activities and Pharmacological Mechanisms of 2 Pyridin 2 Ylmethyl Piperazine Derivatives

Elucidation of Molecular Targets and Receptor Interactions

The pharmacological effects of 2-pyridin-2-ylmethyl-piperazine derivatives are rooted in their ability to interact with a variety of molecular targets, including neurotransmitter receptors, enzymes, and other biologically significant proteins.

Modulation of Neurotransmitter Receptors (e.g., Dopamine (B1211576) D4 Receptors, α7 Nicotinic Acetylcholine (B1216132) Receptors, Serotonergic System)

Derivatives of this compound have shown significant activity at several key neurotransmitter receptors, playing roles as agonists, antagonists, and modulators.

Dopamine D4 Receptors: A series of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and related heteroarylmethylarylpiperazines have been identified as subtype-selective dopamine D4 receptor ligands. nih.govacs.org Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the terminal arylpiperazine ring can modulate the functional activity of these compounds, leading to both partial agonists and antagonists. acs.org This suggests that the phenylpiperazine moiety is crucial in determining the efficacy of these ligands. acs.org

α7 Nicotinic Acetylcholine Receptors (nAChR): Novel 2-((pyridin-3-yloxy)methyl)piperazine derivatives have been developed as potent and selective modulators of the α7 nAChR. nih.govacs.org Within this class, compounds like (R)-18 (an oxazolo[4,5-b]pyridine (B1248351) derivative) have been identified as agonists, while (R)-47 (a 4-methoxyphenylurea (B72069) derivative) acts as a silent agonist. nih.govacs.org Both types of modulators have shown potential in the treatment of inflammatory disorders. nih.govacs.org Positive allosteric modulators (PAMs) of the α7 nAChR, such as PNU-120596, have been shown to enhance the effects of nicotinic agonists. nih.gov The α7 nAChR is known for its rapid desensitization and high permeability to calcium ions, implicating it in various neurological and inflammatory processes. mdpi.com

Serotonergic System: Certain piperazine (B1678402) derivatives, such as meta-chlorophenylpiperazine, have been shown to interact with the serotonergic system, specifically by inhibiting serotonin (B10506) reuptake. ijrrjournal.com Furthermore, the anxiolytic-like and antidepressant-like activities of some piperazine derivatives, for instance, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), are mediated through the serotonergic system. nih.govdntb.gov.ua

Table 1: Modulation of Neurotransmitter Receptors by this compound Derivatives

| Derivative Class | Receptor Target | Observed Activity | Reference(s) |

|---|---|---|---|

| 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazoles | Dopamine D4 | Partial Agonist/Antagonist | nih.govacs.org |

| 2-((Pyridin-3-yloxy)methyl)piperazines | α7 nAChR | Agonist/Silent Agonist | nih.govacs.org |

| meta-chlorophenylpiperazine | Serotonin Transporter | Reuptake Inhibitor | ijrrjournal.com |

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate | Serotonergic System | Anxiolytic/Antidepressant | nih.govdntb.gov.ua |

Enzyme Inhibition Profiles (e.g., PARP-1, SARS-CoV-2 Main Protease, Transglutaminase 2, EZH2/EZH1)

The therapeutic potential of this compound derivatives extends to their ability to inhibit various enzymes involved in disease pathogenesis.

PARP-1: The piperazine scaffold is a key feature in several Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. nih.gov PARP-1 is a crucial enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair. nih.govsemanticscholar.org For instance, AZD5305, a potent and selective PARP1 inhibitor, incorporates a piperazine moiety and demonstrates excellent in vivo efficacy. semanticscholar.org Research has also identified 2-substituted pyrrolo[1,2-b]pyridazine (B13699388) derivatives as selective PARP-1 inhibitors. researchgate.net

SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govelsevierpure.com Non-covalent inhibitors featuring a 1,2,4-trisubstituted piperazine scaffold have been discovered. nih.gov The optimized compound GC-14, a piperazine derivative, shows high potency against Mpro and significant antiviral activity. nih.gov The 2-pyridone scaffold has also been identified as a potential key pharmacophore for inhibiting SARS-CoV-2 Mpro. exlibrisgroup.com

Transglutaminase 2 (TG2): TG2 is a multifunctional enzyme implicated in various pathologies, including cancer and celiac disease. rsc.orgnih.gov Irreversible inhibitors of TG2 often feature a piperazine scaffold. nih.gov These inhibitors typically bear an electrophilic "warhead" that covalently modifies the catalytic cysteine residue of the enzyme. nih.govresearchgate.net For example, the inhibitor GK921, 3-(phenylethynyl)-2-(2-(pyridin-2-yl)ethoxy)pyrido[2,3-b]pyrazine, has been shown to eliminate renal cell cancer in xenograft models by inhibiting TG2. nih.gov

EZH2/EZH1: Enhancer of zeste homolog 2 (EZH2) and its close homolog EZH1 are histone methyltransferases that are components of the Polycomb repressive complex 2 (PRC2). nih.govnih.gov Dysregulation of EZH2 is linked to various cancers. nih.gov Piperazine-containing compounds have been developed as inhibitors of EZH2. For instance, salicylaldehyde-derived piperazine-functionalized hydrazone Pt(II) complexes have been shown to inhibit EZH2 protein expression and suppress tumorigenesis in pancreatic ductal adenocarcinoma. rsc.org Dual EZH2/EZH1 inhibitors have also been developed and have shown efficacy in certain types of leukemia. nih.gov

Table 2: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Enzyme Target | Inhibition Profile | Therapeutic Area | Reference(s) |

|---|---|---|---|---|

| Piperazine-containing compounds | PARP-1 | Inhibitor | Cancer | nih.govsemanticscholar.orgresearchgate.net |

| 1,2,4-Trisubstituted piperazines | SARS-CoV-2 Mpro | Non-covalent Inhibitor | Antiviral | nih.gov |

| Piperazine-based compounds | Transglutaminase 2 | Irreversible Inhibitor | Cancer, Celiac Disease | nih.govnih.govresearchgate.net |

| Salicylaldehyde-derived piperazine-functionalized hydrazones | EZH2 | Inhibitor | Cancer | rsc.org |

Interactions with Other Biological Targets (e.g., Histamine (B1213489) H3 Receptors, Sigma-1 Receptors, TRPV-1 Receptors)

Beyond neurotransmitter receptors and enzymes, these derivatives also interact with other important biological targets.

Histamine H3 Receptors: Piperazine derivatives have been investigated as ligands for the histamine H3 receptor, a G protein-coupled receptor that acts as an auto- and heteroreceptor to modulate neurotransmission. nih.govacs.org Antagonists and inverse agonists of the H3 receptor have therapeutic potential in various CNS disorders. acs.org Interestingly, some H3 receptor ligands also exhibit affinity for sigma receptors. nih.govacs.org

Sigma-1 Receptors: The sigma-1 receptor is a chaperone protein that modulates the function of various other proteins and is implicated in a range of neurological and psychiatric conditions. nih.govmdpi.com Several piperazine derivatives have been found to possess affinity for sigma-1 receptors, with some compounds showing dual activity at both histamine H3 and sigma-1 receptors. nih.govacs.org This dual-targeting approach may offer advantages in the treatment of complex disorders like neuropathic pain. nih.gov

TRPV-1 Receptors: While direct interactions of this compound derivatives with TRPV-1 receptors are less documented in the provided context, the broader class of piperazine-containing compounds has been explored for activity at various ion channels. Further research is needed to specifically delineate the interactions with TRPV-1.

Table 3: Interaction with Other Biological Targets

| Derivative Class | Biological Target | Observed Interaction | Potential Application | Reference(s) |

|---|---|---|---|---|

| Piperazine derivatives | Histamine H3 Receptor | Antagonist/Inverse Agonist | CNS Disorders | nih.govacs.org |

| Piperazine derivatives | Sigma-1 Receptor | Ligand (some dual with H3) | Neuropathic Pain, CNS Disorders | nih.govacs.orgdntb.gov.ua |

In Vitro and In Vivo Pharmacological Evaluation in Disease Models

The diverse molecular interactions of this compound derivatives translate into a range of pharmacological effects observed in preclinical disease models.

Assessment of Efficacy and Potency in Neurological Disorders

The modulation of neurotransmitter systems by these derivatives has led to their evaluation in models of neurological and psychiatric disorders.

Compounds acting on α7 nAChRs have shown promise in models of inflammatory and neurological conditions. nih.govdntb.gov.ua For example, both agonist and silent agonist modulators of the α7 nAChR have demonstrated the ability to inhibit cellular infiltration in a murine model of allergic lung inflammation, suggesting a role in controlling neuro-inflammatory processes. nih.gov Furthermore, the antidepressant-like and anxiolytic-like effects of piperazine derivatives have been demonstrated in behavioral tests in mice, with these effects being linked to the serotonergic system. nih.govdntb.gov.ua The development of dual histamine H3/sigma-1 receptor ligands has shown analgesic activity in both nociceptive and neuropathic pain models. nih.gov

Exploration of Anticancer Potential and Antiviral Activities

The enzyme-inhibiting properties of this compound derivatives have made them attractive candidates for anticancer and antiviral therapies.

Anticancer Potential: Numerous pyridine (B92270) and piperazine derivatives have demonstrated significant anticancer activity. arabjchem.orgalliedacademies.orgresearchgate.net For instance, certain piperazine derivatives of vindoline (B23647) have shown potent antiproliferative effects against a panel of human cancer cell lines, with some exhibiting low micromolar growth inhibition values. mdpi.com Methyl piperazine derivatives have also been synthesized and evaluated as anticancer agents, with some compounds showing cytotoxicity superior to the standard drug gefitinib. researchgate.net The mechanisms underlying these anticancer effects are often linked to the inhibition of key enzymes like PARP-1 and EZH2. nih.govnih.govrsc.org

Antiviral Activities: The inhibition of the SARS-CoV-2 main protease by piperazine derivatives highlights their potential as antiviral agents. nih.gov The compound GC-14, for example, not only potently inhibits the enzyme but also displays excellent antiviral activity in cell-based assays, being more potent than remdesivir. nih.gov Furthermore, inhibitors of EZH2/1 have been shown to induce a potent antiviral state in cells, suppressing infection by a diverse range of viruses, including DNA viruses like herpes simplex virus and RNA viruses like Zika virus. nih.gov This suggests a broad-spectrum antiviral potential for compounds targeting this epigenetic regulator. nih.gov

Investigation of Anti-inflammatory, Antimalarial, and Antischistosomal Applications

The structural versatility of this compound derivatives has led to their investigation in a range of therapeutic areas, particularly in combating inflammation and parasitic diseases like malaria and schistosomiasis.

Anti-inflammatory Activity: Derivatives of piperazine have shown considerable potential as anti-inflammatory agents. nih.govresearchgate.net A series of methyl salicylate (B1505791) derivatives incorporating a piperazine moiety were synthesized and evaluated, with several compounds exhibiting potent anti-inflammatory effects. mdpi.com In mouse models of xylol-induced ear edema and carrageenan-induced paw edema, compounds designated as M15 and M16 demonstrated anti-inflammatory activity comparable to the standard drug indomethacin (B1671933) at the same dosage. mdpi.com Further in vitro studies with compound M16 in RAW264.7 macrophages revealed that it significantly inhibited the lipopolysaccharide (LPS)-induced release of key pro-inflammatory cytokines, interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in a dose-dependent manner. mdpi.com This suggests a mechanism tied to the modulation of inflammatory signaling pathways. Similarly, novel series of 2-(4-substituted piperazin-l-ylmethyl)-6-(thien-2-yl)-2H-pyridazin-3-ones have been synthesized and evaluated for their anti-inflammatory properties. nih.govresearchgate.net

Antimalarial Applications: The fight against malaria, complicated by rising drug resistance, has spurred research into new chemical entities, including piperazine derivatives. mesamalaria.orgnih.gov Aryl piperazine derivatives have been synthesized and tested against the chloroquine-resistant FCR-3 strain of Plasmodium falciparum, the parasite responsible for the most virulent form of malaria. nih.gov One of the most active compounds from this series, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, showed a 50% inhibitory concentration (IC₅₀) of 0.5 μM. nih.gov Computational docking studies suggested that this compound binds to the active site of the Plasmodium plasmepsin II enzyme, a crucial protein for the parasite's survival. nih.gov Another study identified thiopicolinamide 13i as a potent agent with submicromolar activity (IC₅₀ = 142 nM) against P. falciparum, and it was found to be significantly less active against human cell lines, indicating a favorable selectivity profile. nih.gov This compound did not inhibit β-hematin formation, suggesting a potentially novel mechanism of action. nih.gov Furthermore, piperazine-based pyrido[1,2-a]benzimidazoles have also shown promising in vitro activity against the NF54 strain of P. falciparum. mesamalaria.org

Antischistosomal Activity: Schistosomiasis, a debilitating parasitic disease, relies heavily on a single drug, praziquantel, making the development of alternatives a priority. mesamalaria.orgresearchgate.net Piperazine derivatives have emerged as promising candidates. researchgate.net Structure-activity relationship studies on dithiocarbamate (B8719985) derivatives revealed that incorporating a piperazine ring led to compounds with significant antischistosomal activity at concentrations as low as 10 μM against Schistosoma mansoni. researchgate.net These active compounds were found to reduce motility, decrease egg production, and cause damage to the parasite's outer layer, or tegument. researchgate.net In a separate approach, researchers modified the benzodiazepine (B76468) meclonazepam (B1676132), which has known antischistosomal effects but also sedative side effects. By creating derivatives, they developed two compounds that cured parasite infections in a mouse model with potency comparable to meclonazepam but with reduced sedative effects, demonstrating a proof-of-concept for safer antischistosomal benzodiazepines. nih.gov Pyrido[1,2-a]benzimidazole (PBI) derivatives have also been investigated for their dual antimalarial and antischistosomal properties, with many compounds showing high mortality rates against both newly transformed schistosomula and adult S. mansoni. mesamalaria.orgnih.gov

Diverse Biological Roles (e.g., Antibacterial, Antifungal, Antidiabetic, Antianxiety)

Beyond their antiparasitic and anti-inflammatory effects, piperazine derivatives exhibit a wide array of other biological activities.

Antibacterial and Antifungal Activity: The piperazine scaffold is a key component in many antimicrobial agents. manipal.edunih.gov Synthesized pyrimidine-incorporated piperazine derivatives have demonstrated good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella paratyphi-A) bacteria. nih.gov These compounds also showed significant antifungal activity against species like Aspergillus niger and Candida albicans. nih.gov Other studies have confirmed the broad-spectrum antimicrobial potential of various substituted piperazine derivatives against a panel of bacteria and fungi. acgpubs.orgresearchgate.net The mechanism of some antifungal piperazine-azole hybrids involves the disruption of the ergosterol (B1671047) biosynthetic pathway through the inhibition of the 14α-demethylase enzyme in fungal cells. nih.gov Additionally, piperazine-based polymers have been designed as antimicrobial materials that can target and disrupt the bacterial cytoplasmic membrane, leading to cell death. nih.gov

Antidiabetic Activity: Piperazine derivatives are being explored as potential treatments for type 2 diabetes. nih.gov Several studies have focused on their ability to inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme, a key target in diabetes therapy. nih.govpensoft.net Piperazine sulphonamide derivatives and other aryl piperazine compounds have shown effective DPP-4 inhibition in vitro and have demonstrated the ability to lower blood glucose levels in animal models. nih.govpensoft.net The antidiabetic potential of pyridine derivatives, a core component of the title compound, has also been noted, with some inhibiting enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. jchemrev.comresearchgate.net

Antianxiety Activity: The piperazine moiety is a well-established pharmacophore in neuropharmacology. The 1-(2-Pyrimidinyl)piperazinyl (1-PP) structure is an active metabolite of the anxiolytic drug buspirone (B1668070) and is understood to contribute to its therapeutic effects through its action as a selective 5-HT1A receptor agonist. nih.gov A novel piperazine derivative, 2-(4-((1- phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192), has been shown to produce anxiolytic-like effects in animal models. nih.gov The mechanism of this activity was found to be mediated by both the serotonergic system and the benzodiazepine site of the GABAA receptor. nih.gov

Mechanisms of Action at the Cellular and Subcellular Levels

Understanding how these compounds function at a molecular level is crucial for their development as therapeutic agents. Research has shed light on their influence on signal transduction, cellular processes, and organelle function.

Analysis of Signal Transduction Pathway Modulation

Piperazine derivatives exert their effects by interacting with and modulating key cellular signaling pathways.

In the context of inflammation, the derivative M16 was found to attenuate the lipopolysaccharide (LPS)-induced up-regulation of cyclooxygenase-2 (COX-2) and inhibit the production of pro-inflammatory cytokines TNF-α and IL-6. mdpi.com This indicates an interruption of the NF-κB signaling pathway, a central regulator of inflammation. For their anticancer effects, one of the primary mechanisms for piperazine derivatives is the inhibition of protein kinases, which are fundamental components of signal transduction pathways that regulate cell growth, proliferation, and apoptosis. nih.gov These kinases include anaplastic lymphoma kinase (ALK), epidermal growth factor receptor (EGFR), and various cyclin-dependent kinases (CDKs). nih.gov In the central nervous system, certain piperazine derivatives act as multi-target ligands, for instance, simultaneously antagonizing Histamine H₃ (H₃R) and Sigma-1 (σ₁) receptors. nih.gov This dual action can modulate the release of several neurotransmitters, including serotonin, dopamine, and acetylcholine, thereby influencing complex neurological processes. nih.gov The anxiolytic-like activity of the derivative LQFM192 is a clear example of pathway modulation, involving both serotonergic pathways and the GABAA receptor system. nih.gov

Insights into Cellular Mechanisms and Disease Processes

The therapeutic potential of these compounds is rooted in their ability to interfere with specific cellular mechanisms critical to disease progression.

In malaria, an aryl piperazine derivative was shown through in silico studies to bind to the active site of plasmepsin II, an aspartic protease that the Plasmodium parasite uses to digest hemoglobin in host red blood cells. nih.gov Inhibiting this enzyme disrupts the parasite's nutrient supply. For schistosomiasis, a proposed mechanism is the inhibition of hemozoin biocrystallization, a process by which the parasite detoxifies heme derived from hemoglobin digestion. nih.gov While a direct correlation was not established in one study with pyrido[1,2-a]benzimidazoles, it remains a plausible target. nih.gov The antibacterial action of certain piperazine polymers involves a direct physical mechanism: they target and disrupt the integrity of the bacterial cytoplasmic membrane, causing the leakage of essential intercellular components and subsequent cell death. nih.gov In the realm of oncology, piperazine derivatives have been shown to induce cell cycle arrest and trigger apoptosis (programmed cell death) in cancer cells, representing a key mechanism for their antiproliferative activity. nih.govnih.gov

Role of Reactive Oxygen Species Accumulation and Mitochondrial Dysfunction

A significant mechanism underlying the anticancer activity of some piperazine derivatives involves the induction of cellular stress and the targeting of mitochondria.

A study on piperazine derivatives combined with a 2-azetidinone moiety demonstrated that these compounds suppress the proliferation and migration of human cervical cancer (HeLa) cells by inducing apoptosis. nih.gov The investigation revealed that this process is driven by an "oxidative stress mediated intrinsic mitochondrial pathway." nih.gov This indicates that the compounds cause an accumulation of reactive oxygen species (ROS) within the cancer cells. Elevated ROS levels can damage cellular components, including mitochondria, leading to mitochondrial dysfunction. This dysfunction is a critical trigger for the intrinsic or mitochondrial pathway of apoptosis, which involves the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, ultimately activating caspases and executing cell death. nih.gov

Structure Activity Relationship Sar and Computational Studies of 2 Pyridin 2 Ylmethyl Piperazine Derivatives

Design Principles for Optimizing Biological Activity and Selectivity

The biological profile of 2-pyridin-2-ylmethyl-piperazine derivatives can be finely tuned through systematic structural modifications. The inherent properties of the piperazine (B1678402) and pyridine (B92270) rings—such as their capacity for hydrogen bonding, structural rigidity, and defined polar surface area—make them ideal candidates for optimization. nih.gov

The piperazine ring is a common motif in medicinal chemistry, and its substitution pattern is a critical determinant of biological activity. nih.gov Studies have shown that modifications at the nitrogen atoms can significantly influence target affinity and selectivity. For instance, in a series of compounds targeting histamine (B1213489) H3 and sigma-1 (σ1) receptors, replacing the piperazine core with a piperidine (B6355638) moiety was found to be a critical structural element for enhancing activity at the σ1 receptor while maintaining high affinity for the H3 receptor. nih.gov This highlights the profound impact of the core heterocyclic structure on dual-target activity. nih.gov

Similarly, the substitution on the pyridine ring plays a crucial role. The electronic properties of substituents can alter the basicity and interaction potential of the pyridine nitrogen. An electron-releasing amino group in the para-position of the pyridine ring, for example, increases the basicity of the pyridine nitrogen while decreasing the basicity of the piperazine nitrogen. nih.gov This electronic shift can dictate protonation states and key interactions within a receptor binding pocket. Furthermore, the introduction of groups like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), or carbonyl (-C=O) on pyridine derivatives has been shown to enhance antiproliferative activity against various cancer cell lines. mdpi.com Conversely, bulky groups or halogens on the pyridine ring tend to result in lower activity. mdpi.com

The strategic placement of substituents can also improve pharmacokinetic properties. The versatility of the piperazine structure allows for modifications that can lead to greater water solubility and improved oral bioavailability. nih.gov

The three-dimensional shape (conformation) of a molecule is paramount to its ability to bind effectively to a biological target. For 2-substituted piperazines, conformational analysis has revealed a distinct preference for the substituent to occupy an axial position. nih.gov This axial orientation is crucial as it places the basic nitrogen of the piperazine ring and the pyridine nitrogen in a specific spatial arrangement that can mimic the pharmacophore of other active molecules, such as nicotine (B1678760). nih.gov

In a study of derivatives targeting the α7 nicotinic acetylcholine (B1216132) receptor, this preferred axial conformation was found to control binding. nih.gov For ether-linked derivatives, this axial preference was further stabilized by the formation of an intramolecular hydrogen bond. nih.gov Molecular modeling confirmed that this specific conformation allows the R-enantiomers of the compounds to bind effectively, with the key nitrogen atoms aligning perfectly with their counterparts in the potent agonist Epibatidine within the receptor site. nih.gov

Steric effects, which relate to the size and bulk of chemical groups, also play a major role. In a study of bridged piperazine derivatives targeting the μ-opioid receptor, steric interactions between a methylenic bridge and the receptor were found to be the primary factor modulating binding affinity. worldscientific.com The presence of bulky substituents can create steric hindrance, preventing the ligand from achieving an optimal fit within the binding site, which often leads to reduced activity. mdpi.com Therefore, a careful balance of substituent size and conformation is essential for designing potent and selective ligands.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new derivatives and guiding drug design.

QSAR models quantify how physicochemical properties influence biological outcomes. For piperazine derivatives, key parameters include electronic effects (like charge distribution and dipole moment), steric factors (molecular size and shape), and hydrophobicity (water-repelling character).

A three-dimensional QSAR (3D-QSAR) study conducted on piperazine derivatives with antihistamine and antibradykinin effects found a strong correlation between the electrostatic and steric fields of the molecules and their antagonistic activity. nih.gov Interestingly, in that specific model, the hydrophobic factor was not significantly correlated with the observed effects. nih.gov In another QSAR study on aryl alkanol piperazine derivatives with antidepressant activity, descriptors related to molecular shape (Shadow-XZ), electronic properties (HOMO energy), and dipole moment were found to be key influencers of noradrenaline reuptake inhibition. nih.gov

Hydrophobic interactions are also critical, particularly for binding within nonpolar pockets of a receptor. Molecular docking studies on norfloxacin (B1679917) analogues containing a piperazine ring revealed that hydrophobic interactions involving the piperazine ring played a key role in their inhibitory effect on DNA gyrase A. nih.gov Similarly, the pharmacophore model for sigma-1 receptor ligands generally includes two hydrophobic domains flanking a central amine site, underscoring the importance of this parameter in ligand recognition. nih.gov

Table 1: Research Findings on Piperazine Derivative Activity

| Compound Class | Biological Target/Model | Key Findings | Reference |

|---|---|---|---|

| Piperazine Derivatives | Histamine & Bradykinin Receptors | Electrostatic and steric factors, but not hydrophobicity, were correlated with antagonistic effect in a 3D-QSAR model. | nih.gov |

| Aryl Alkanol Piperazines | Serotonin (B10506) & Noradrenaline Transporters | QSAR models identified that descriptors for dipole moment and electronic properties (HOMO) influenced reuptake inhibition activity. | nih.gov |

| 4-(Pyridin-4-yl)piperazin-1-yl Derivatives | Histamine H3 / Sigma-1 Receptors | Replacing the piperazine with a piperidine ring dramatically increased affinity for the sigma-1 receptor. | nih.gov |

| Norfloxacin-Piperazine Analogues | DNA Gyrase A | Molecular docking showed that hydrophobic interactions involving the piperazine ring were crucial for the inhibitory effect. | nih.gov |

Artificial Neural Networks (ANNs) are a sophisticated machine learning technique inspired by the structure of the human brain. In medicinal chemistry, ANNs can be trained on existing datasets of compounds and their known biological activities to create powerful predictive models. nih.gov This approach is particularly useful for modeling complex, non-linear relationships between a molecule's structure and its activity that may be missed by traditional QSAR methods. researchgate.net

An ANN can be trained using inputs derived from the molecular structure, such as the counts of different types of chemical bonds or other calculated descriptors. nih.gov Once trained, the network can predict the activity of new, untested molecules with a reasonable degree of accuracy. nih.govresearchgate.net This methodology is highly efficient for screening large virtual libraries of compounds, allowing researchers to prioritize the synthesis of derivatives with the highest predicted potency. nih.gov For a library of this compound derivatives, an ANN could be developed to predict activities such as receptor binding affinity or enzyme inhibition, thereby accelerating the discovery of lead compounds.

Advanced Molecular Modeling and Dynamics Simulations

To gain a deeper, atom-level understanding of how ligands interact with their targets, researchers employ advanced computational techniques like molecular docking and molecular dynamics (MD) simulations.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into key interactions such as hydrogen bonds and hydrophobic contacts. worldscientific.comepa.gov For 2-substituted piperazines, docking studies have confirmed that specific enantiomers can bind effectively to receptors like the α7 nicotinic acetylcholine receptor by adopting a favorable conformation. nih.gov

Table 2: Biological Activity of Selected Piperazine and Piperidine Derivatives

| Compound ID | Core Structure | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) | Reference |

|---|---|---|---|---|

| Compound 4 | Piperazine | 3.17 | 1531 | nih.gov |

| Compound 5 | Piperidine | 7.70 | 3.64 | nih.gov |

| Compound 11 | Piperidine | 6.2 | 4.41 | nih.gov |

| Compound 13 | Piperazine | 37.8 | 51.8 | nih.gov |

| Compound 16 | Piperazine | 12.7 | 37.8 | nih.gov |

Computational Simulations of Ligand-Receptor Recognition and Binding Affinity

Computational simulations are instrumental in elucidating the recognition process between a ligand, such as a this compound derivative, and its biological target. Molecular docking and molecular dynamics simulations are primary tools used to predict the binding conformation and estimate the binding affinity.

Molecular docking studies have been performed on various derivatives to predict their binding modes and affinities for different receptors. For instance, a study on piperazine and piperidine derivatives targeting histamine H3 and sigma (σ) receptors revealed varying binding affinities (Ki values) depending on the structural features of the compounds. acs.orgnih.gov The replacement of a piperidine ring with a piperazine ring was shown to significantly affect the affinity for the σ1 receptor. acs.orgnih.gov For example, in a pair of compounds differing only in this respect, the piperazine-containing compound had a σ1R Ki of 1531 nM, whereas the piperidine analogue had a much higher affinity with a Ki of 3.64 nM. acs.orgnih.gov

In another study, derivatives of piperazin-1-ylpyridazine were evaluated as inhibitors of deoxycytidine triphosphate pyrophosphatase (dCTPase), an enzyme implicated in cancer. indexcopernicus.com The binding affinity was quantified using the Glide Gscore, with the most potent compound, N-benzyl-1-(6-(4-(o-tolylsulfonyl) piperazin-1-yl)pyridazin-3-yl)methanamine, achieving a score of -4.649. indexcopernicus.com

Furthermore, a derivative of 2-pyridin-2-yl-piperazine, specifically 2-Chloro-5,8-dihydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)naphthalene-1,4-dione, was investigated as a potential inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1). nih.govacs.org This compound exhibited a promising docking score of -7.41 kcal/mol. nih.govacs.org

The following table summarizes the binding affinities of selected this compound derivatives and related compounds against various receptors.

| Compound | Target Receptor | Binding Affinity (Ki) | Docking Score | Reference |

|---|---|---|---|---|

| Piperazine derivative (analogue to compound 4) | Histamine H3 Receptor | 3.17 nM | - | acs.orgnih.gov |

| Piperazine derivative (analogue to compound 4) | Sigma-1 Receptor | 1531 nM | - | acs.orgnih.gov |

| Piperazine derivative (compound 13) | Histamine H3 Receptor | 37.8 nM | - | nih.gov |

| Piperazine derivative (compound 13) | Sigma-1 Receptor | 51.8 nM | - | nih.gov |

| N-benzyl-1-(6-(4-(o-tolylsulfonyl) piperazin-1-yl)pyridazin-3-yl)methanamine | dCTPase | - | -4.649 (Glide Gscore) | indexcopernicus.com |

| 2-Chloro-5,8-dihydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)naphthalene-1,4-dione | PARP-1 | - | -7.41 kcal/mol | nih.govacs.org |

Identification of Critical Binding Sites and Interaction Modes

Beyond predicting binding affinity, computational studies are crucial for identifying the specific amino acid residues within the receptor's binding pocket that interact with the ligand. This information is vital for understanding the molecular basis of activity and for designing derivatives with improved interactions.

In the case of piperazin-1-ylpyridazine derivatives targeting dCTPase, molecular docking revealed that the pyridazine (B1198779) ring forms a π-π stacking interaction with the Arg109 residue. indexcopernicus.com Hydrogen bonds were observed between the ligand and the sidechain of Gln82 and the backbone of Glu78. indexcopernicus.com Hydrophobic interactions with residues such as Ala108, Phe23, Trp47, Pro79, Trp84, Phe71, and Pro53 further stabilize the ligand-receptor complex. indexcopernicus.com

For the 2-Chloro-5,8-dihydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)naphthalene-1,4-dione derivative, docking studies with PARP-1 identified interactions with key amino acids important for inhibition. nih.govacs.org Similarly, computational analysis of piperidine/piperazine-based compounds as sigma-1 receptor agonists revealed crucial interacting amino acid residues through molecular dynamic simulations. nih.govrsc.org